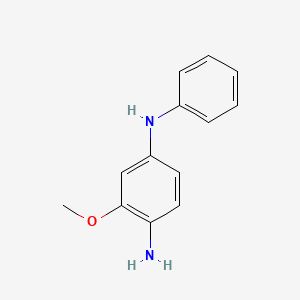

3-Methoxy-N1-phenylbenzene-1,4-diamine

Overview

Description

3-Methoxy-N1-phenylbenzene-1,4-diamine is a synthetic aromatic amine compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . It is also known by its IUPAC name, 2-methoxy-4-N-phenylbenzene-1,4-diamine . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Methoxy-N1-phenylbenzene-1,4-diamine typically involves the reaction of 3-methoxyaniline with aniline under specific conditions. One common method involves the use of a catalyst and a solvent such as dimethylformamide (DMF) to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels .

Chemical Reactions Analysis

3-Methoxy-N1-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced to form corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Applications in Dye Synthesis

3-Methoxy-N1-phenylbenzene-1,4-diamine is primarily used as an intermediate in the production of azo dyes. These dyes are characterized by their vivid colors and are widely used in textiles and other materials. The compound acts as a diazo component that can be coupled with other aromatic compounds to produce various dye structures.

Table 1: Comparison of Dye Synthesis Using this compound

| Dye Type | Application Area | Color Produced | Stability |

|---|---|---|---|

| Azo Dyes | Textile Industry | Red, Yellow | High |

| Direct Dyes | Paper and Leather | Blue, Green | Moderate |

| Reactive Dyes | Cotton and Wool | Various | Very High |

Applications in Polymer Chemistry

The compound is also significant in the synthesis of conducting polymers such as polyanilines. Polyaniline derivatives exhibit interesting electrical properties and are used in sensors, batteries, and electrochromic devices.

Case Study: Polyaniline Derivatives

Research indicates that incorporating this compound into polyaniline structures enhances solubility and conductivity. The polymerization process typically involves oxidative polymerization methods where the diamine acts as a monomer.

Key Findings :

- Enhanced conductivity was observed with the introduction of methoxy groups.

- The synthesized polymers demonstrated potential for use in electronic applications due to their tunable properties.

Biological Applications

Recent studies have explored the biological activity of derivatives of this compound. Research has indicated potential antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound derivative A | Staphylococcus aureus | 10 µg/ml |

| This compound derivative B | Escherichia coli | 15 µg/ml |

| This compound derivative C | Candida albicans | 20 µg/ml |

These findings suggest that modifications to the basic structure can yield compounds with significant antimicrobial properties, indicating potential for development into therapeutic agents.

Environmental Considerations

While the compound shows promise in various applications, it is essential to consider its environmental impact. Compounds like this compound may exhibit toxicity to aquatic life and require careful handling and disposal practices to mitigate ecological risks.

Case Study: Toxicity Assessment

A toxicity assessment conducted on related compounds indicated potential hazards associated with high concentrations. The GreenScreen® assessment rated certain derivatives as chemicals of high concern due to their persistence and bioaccumulation potential.

Mechanism of Action

The mechanism of action of 3-Methoxy-N1-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

3-Methoxy-N1-phenylbenzene-1,4-diamine can be compared with other similar aromatic amines, such as:

- 4-Methoxy-N1-phenylbenzene-1,4-diamine

- 2-Methoxy-N1-phenylbenzene-1,4-diamine

- 3-Methoxy-N1-phenylbenzene-1,2-diamine

These compounds share similar structural features but differ in the position of the methoxy group and the phenylamine substitution pattern. The unique positioning of the methoxy group in this compound contributes to its distinct chemical and biological properties .

Biological Activity

3-Methoxy-N1-phenylbenzene-1,4-diamine, with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol, is a synthetic aromatic amine compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Overview of Biological Activity

This compound has been studied for its interactions with various biological targets, including its potential as an inhibitor for several enzymes and receptors. The compound's structural characteristics allow it to participate in biochemical reactions that are crucial for therapeutic applications.

Key Biological Properties

- Cytotoxic Activity : Research indicates that this compound exhibits cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), leading to significant cell death through apoptosis.

- Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. This interaction facilitates the hydroxylation of the aromatic ring, producing more polar metabolites suitable for excretion.

- Protein Binding : The compound can form π-π interactions with proteins that contain aromatic amino acid residues, potentially influencing protein structure and function.

Target Interactions

This compound may act on various molecular targets similar to other compounds in its class. Notably:

- Platelet-Derived Growth Factor Receptor (PDGFR) : Inhibition of PDGFR could lead to reduced cell proliferation in certain cancers.

- Cyclooxygenase (COX) Inhibition : Similar compounds have shown anti-inflammatory properties through COX inhibition.

- Phosphodiesterase 10A : This interaction may influence signaling pathways related to neurodegenerative diseases.

Case Studies and Experimental Data

A summary of key studies exploring the biological activity of this compound is provided in the table below:

Biochemical Pathways

The compound's involvement in various biochemical pathways is significant:

- Aromatic Substitution Reactions : As an aromatic amine, it participates in electrophilic substitution reactions that are fundamental in organic synthesis.

- Metabolic Pathways : Its interaction with cytochrome P450 suggests a role in drug metabolism and detoxification processes.

Toxicological Considerations

While exploring the biological activity, it is essential to note potential toxicological effects. The compound's structural analogs have been evaluated for mutagenicity and reproductive toxicity, indicating a need for further investigation into long-term exposure effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-N1-phenylbenzene-1,4-diamine, and how can purity be ensured during synthesis?

The synthesis of aromatic diamines like this compound typically involves nucleophilic substitution or reductive amination. For example, derivatives of benzene-1,4-diamine often utilize coupling reactions with methoxy-substituted aryl halides under palladium catalysis . Purification can be achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel (hexane/ethyl acetate gradients). Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. If crystals are unavailable, advanced NMR techniques (e.g., -DEPT, - HSQC) can differentiate between para- and meta-substituted isomers. Computational methods like density functional theory (DFT) can predict and NMR chemical shifts for comparison with experimental data . For crystallography, SHELXL (part of the SHELX suite) is widely used for refinement, especially for small-molecule structures .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the reactivity of this compound in electrophilic substitution reactions?

The methoxy group activates the benzene ring toward electrophilic substitution by donating electron density via resonance. This increases reactivity at ortho/para positions, as evidenced by bromination studies on similar compounds (e.g., rapid bromine uptake in acetic acid at 25°C). Kinetic experiments using gas chromatography (GC) or in situ IR spectroscopy can monitor reaction progress and regioselectivity. For example, benzene-1,4-diamine derivatives show distinct intermediates during alkylation, as seen in kinetic studies with benzyl alcohol .

Q. What strategies mitigate competing side reactions (e.g., over-alkylation or oxidation) during derivatization of this compound?

Side reactions are minimized by controlling stoichiometry and reaction time. For alkylation, using excess diamine (4–5 equivalents) suppresses dialkylation, as demonstrated in the synthesis of mono-benzylated benzene-1,4-diamine derivatives . Oxidation byproducts (e.g., quinone formation) are avoided by employing inert atmospheres (N/Ar) and mild oxidizing agents like HO in acidic media. Reductive workup with NaSO can reverse unintended oxidation .

Q. How can computational modeling predict the stability and electronic properties of this compound derivatives?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps), which correlate with chemical stability and redox behavior. For example, HOMO energies in Schiff base derivatives of benzene-1,4-diamine predict nucleophilic attack sites, validated by experimental reactivity data . Molecular dynamics simulations further assess stability under thermal stress (e.g., 300–500 K trajectories).

Q. What analytical methods resolve contradictory data in spectroscopic characterization (e.g., overlapping NMR peaks or ambiguous mass spectra)?

For overlapping -NMR signals, 2D NMR techniques (COSY, NOESY) clarify coupling patterns. In cases of isobaric interference in mass spectrometry (e.g., same m/z for different fragments), high-resolution mass spectrometry (HRMS) with Q-TOF analyzers provides exact mass measurements (±0.001 Da). For oxidation-prone compounds, ESI-MS in negative ion mode enhances detection of deprotonated species .

Q. Methodological Considerations

Q. How to design kinetic experiments to study the degradation pathways of this compound under UV exposure?

Use a photoreactor with controlled UV intensity (λ = 254–365 nm) and monitor degradation via LC-MS at timed intervals. Quench aliquots with ascorbic acid to halt radical chain reactions. Identify intermediates (e.g., hydroxylated or demethoxylated products) using tandem MS/MS. Compare with DFT-predicted degradation pathways for mechanistic insights .

Q. What are best practices for handling air- and moisture-sensitive derivatives of this compound?

Store compounds under argon in flame-sealed ampoules or Schlenk flasks. Use gloveboxes (<1 ppm O) for synthesis and purification. For reactions, employ dry solvents (e.g., THF distilled over Na/benzophenone) and syringe techniques to exclude moisture. Safety protocols for amine handling (e.g., skin/eye protection) are critical due to potential sensitization risks .

Properties

IUPAC Name |

2-methoxy-4-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-9-11(7-8-12(13)14)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLCQHFPBXQZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346393 | |

| Record name | 2-Methoxy-N~4~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5840-10-8 | |

| Record name | 2-Methoxy-N~4~-phenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-N4-phenyl-1,4-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.